Cas no 2248400-43-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate is a specialized organic compound featuring a phthalimide core linked to a 4-methoxyphenylformamido butanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in peptide coupling and amide bond formation. The presence of the methoxy group enhances solubility in organic solvents, facilitating controlled reactions. Its stability under mild conditions allows for selective functionalization, while the isoindole-1,3-dione segment offers potential for further derivatization. This compound is suited for applications in pharmaceutical intermediates and advanced material synthesis, where precise molecular design is critical. Careful handling is advised due to potential sensitivity to hydrolysis or thermal decomposition.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate structure
2248400-43-1 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
CAS No:2248400-43-1
MF:C20H18N2O6
Molecular Weight:382.366725444794
CID:6019735
PubChem ID:165726507

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate 化学的及び物理的性質

名前と識別子

    • EN300-6522721
    • 2248400-43-1
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
    • インチ: 1S/C20H18N2O6/c1-27-14-10-8-13(9-11-14)18(24)21-12-4-7-17(23)28-22-19(25)15-5-2-3-6-16(15)20(22)26/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,24)
    • InChIKey: NPMQXHMRERUWMZ-UHFFFAOYSA-N
    • SMILES: O(C(CCCNC(C1C=CC(=CC=1)OC)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 382.11648630g/mol
  • 同位素质量: 382.11648630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 590
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • XLogP3: 2.2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6522721-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
2.5g
$923.0 2025-03-14
Enamine
EN300-6522721-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
0.1g
$414.0 2025-03-14
Enamine
EN300-6522721-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
0.25g
$432.0 2025-03-14
Enamine
EN300-6522721-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
10.0g
$2024.0 2025-03-14
Enamine
EN300-6522721-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
0.05g
$395.0 2025-03-14
Enamine
EN300-6522721-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
1.0g
$470.0 2025-03-14
Enamine
EN300-6522721-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
0.5g
$451.0 2025-03-14
Enamine
EN300-6522721-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate
2248400-43-1 95.0%
5.0g
$1364.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate (CAS No. 2248400-43-1)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate, identified by its CAS number 2248400-43-1, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a 1H-isoindol core combined with an amide linkage and a 4-methoxyphenyl substituent suggests a rich chemical space for biological activity exploration.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with 1H-isoindol derivatives showing promise in various pharmacological contexts. The dioxo and dihydro functional groups within the molecule contribute to its complex electronic properties, which may influence its interactions with biological targets. This structural complexity makes it an intriguing candidate for further investigation.

The amide moiety at the 4-position of the butanoate chain introduces a potential hydrogen bond donor/acceptor site, which is crucial for molecular recognition in biological systems. Additionally, the 4-methoxyphenyl group can modulate the electronic and steric environment of the molecule, potentially affecting its binding affinity and selectivity. Such features are often exploited in the design of novel therapeutic agents.

In the realm of medicinal chemistry, the synthesis and characterization of such complex molecules require meticulous attention to detail. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and multi-step organic transformations, have been employed to construct the target structure efficiently. The optimization of reaction conditions ensures high yields and purity, which are essential for subsequent biological evaluation.

Current research in this area focuses on exploring the pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate. Preliminary studies suggest that this compound exhibits interesting interactions with certain biological pathways, making it a valuable scaffold for drug development. The integration of computational chemistry techniques has further accelerated the understanding of its molecular interactions, providing insights into potential binding modes with target proteins.

The role of 4-methoxyphenyl derivatives in medicinal chemistry cannot be overstated. These compounds have been widely investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy group enhances lipophilicity while maintaining metabolic stability, making them suitable candidates for oral administration. In the case of our compound, the combination with the 1H-isoindol core and amide functionality opens up new avenues for therapeutic intervention.

Biological assays have begun to reveal promising activities of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate, particularly in modulating enzyme activity and signal transduction pathways relevant to human diseases. These findings underscore the importance of structure-based drug design approaches in identifying lead compounds with therapeutic potential. Further validation through in vitro and in vivo studies will be essential to confirm these initial observations.

The synthesis of derivatives based on this scaffold represents another exciting direction for research. By modifying functional groups or introducing additional substituents, chemists can fine-tune the pharmacological properties of the molecule. Such modifications may enhance potency, selectivity, or pharmacokinetic profiles, bringing us closer to developing novel drugs that address unmet medical needs.

As our understanding of complex molecular interactions advances, so does our ability to design molecules with specific biological functions. The case of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(4-methoxyphenyl)formamido]butanoate exemplifies how interdisciplinary approaches—combining organic synthesis, computational modeling, and biochemistry—can lead to groundbreaking discoveries in medicinal chemistry.

In conclusion,1H-indol derivatives continue to be a fertile ground for innovation in drug discovery. The unique structural features of 1,3-dioxo-2,3-dihydro-1H-indol, coupled with functional groups like amides and methoxy-substituted aromatic rings,[CAS No. 2248400–43–1] offer a rich palette for designing molecules with diverse biological activities. Ongoing research efforts are expected to yield novel therapeutic agents that leverage these structural advantages effectively.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd